

# Application Notes and Protocols: The Use of Dicarboxylic Acids in Drug Delivery Systems

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dicarboxylic acid*

Cat. No.: *B1204607*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Dicarboxylic acids, organic compounds containing two carboxylic acid functional groups (-COOH), are emerging as versatile building blocks in the design and development of advanced drug delivery systems. Their inherent biocompatibility, biodegradability, and the reactivity of their carboxyl groups make them ideal candidates for a wide range of applications, from forming the backbone of biodegradable polymers to acting as linkers for targeted drug delivery. This document provides detailed application notes and experimental protocols for the utilization of various dicarboxylic acids in drug delivery, including succinic acid, fumaric acid, glutaric acid, adipic acid, and malonic acid.

## Dicarboxylic Acids as Building Blocks for Polymeric Drug Carriers

Dicarboxylic acids are key monomers in the synthesis of polyesters and polyamides, which can be formulated into nanoparticles, microparticles, and hydrogels for controlled drug release. The choice of dicarboxylic acid influences the physicochemical properties of the resulting polymer, such as its degradation rate, drug loading capacity, and release kinetics.

## Application: Polyester-based Nanoparticles for Controlled Release

Biodegradable polyesters synthesized from dicarboxylic acids and diols can encapsulate therapeutic agents, protecting them from premature degradation and enabling sustained release.[\[1\]](#)

Quantitative Data:

| Dicarboxylic Acid | Diol           | Polymer                     | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Release Profile                                           | Reference           |
|-------------------|----------------|-----------------------------|--------------------|------------------------------|----------------------------------------------------------------|---------------------|
| Succinic Acid     | 1,4-Butanediol | Poly(butylene succinate)    | 150-300            | ~75% (for hydrophobic drugs) | Sustained release over 72 hours                                | <a href="#">[1]</a> |
| Adipic Acid       | 1,6-Hexanediol | Poly(hexamethylene adipate) | 200-400            | ~65% (for lipophilic drugs)  | Biphasic release (initial burst followed by sustained release) | <a href="#">[2]</a> |
| Fumaric Acid      | Isosorbide     | Poly(isosorbide fumarate)   | 100-250            | ~80% (for anticancer drugs)  | pH-sensitive release (faster at acidic pH)                     | <a href="#">[3]</a> |

## Experimental Protocol: Synthesis of Polyester Nanoparticles by Emulsion Solvent Evaporation

This protocol describes the synthesis of polyester nanoparticles using a dicarboxylic acid and a diol via melt polycondensation, followed by nanoparticle formulation.

Materials:

- Dicarboxylic acid (e.g., succinic acid)

- Diol (e.g., 1,4-butanediol)
- Catalyst (e.g., titanium tetrabutoxide)
- Drug to be encapsulated
- Dichloromethane (DCM)
- Poly(vinyl alcohol) (PVA)
- Deionized water

**Procedure:**

- Polymer Synthesis (Melt Polycondensation): a. In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, add equimolar amounts of the dicarboxylic acid and diol. b. Add the catalyst (e.g., 0.1% w/w of the total monomer weight). c. Heat the mixture to 180-200°C under a nitrogen atmosphere with constant stirring. d. After 4-6 hours of esterification (as water is collected), apply a vacuum to remove the byproducts and drive the polymerization for another 6-8 hours. e. Cool the reaction mixture to room temperature to obtain the polyester.
- Nanoparticle Formulation: a. Dissolve a specific amount of the synthesized polyester and the drug in DCM. b. Prepare an aqueous solution of PVA (e.g., 1% w/v). c. Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion. d. Stir the emulsion at room temperature for several hours to allow the DCM to evaporate. e. Collect the nanoparticles by centrifugation, wash with deionized water, and lyophilize for storage.

**Experimental Workflow:**



[Click to download full resolution via product page](#)

Polyester nanoparticle synthesis workflow.

## Dicarboxylic Acids as Crosslinkers in Hydrogel Drug Delivery Systems

Dicarboxylic acids can be used to crosslink hydrophilic polymers like chitosan and poly(vinyl alcohol) to form hydrogels. These hydrogels can swell in aqueous environments and release entrapped drugs in a controlled manner. The pH-responsive nature of the carboxylic acid groups can be exploited for targeted drug release.[4][5]

## Application: pH-Responsive Hydrogels for Oral Drug Delivery

Hydrogels crosslinked with dicarboxylic acids can protect drugs from the acidic environment of the stomach and release them in the more neutral pH of the intestine.[4]

Quantitative Data:

| Polymer                                              | Dicarboxylic Acid | Drug           | Swelling Ratio (pH 7.4 / pH 1.2) | Drug Release at pH 7.4 (24h) | Reference |
|------------------------------------------------------|-------------------|----------------|----------------------------------|------------------------------|-----------|
| Crosslinker                                          |                   |                |                                  |                              |           |
| Chitosan                                             | Glutaric Acid     | Zidovudine     | ~8                               | ~75%                         | [6]       |
| N-succinyl chitosan/Poly(acrylamide-co-acrylic acid) | Glutaraldehyde    | 5-Fluorouracil | ~12                              | ~86%                         | [5][7]    |
| Poly(vinyl alcohol)                                  | Maleic Acid       | Nifedipine     | ~5                               | ~90%                         | [8]       |

## Experimental Protocol: Preparation of Glutaric Acid-Crosslinked Chitosan Microspheres

This protocol details the preparation of zidovudine-loaded chitosan microspheres crosslinked with glutaraldehyde, a dialdehyde that acts similarly to a dicarboxylic acid in crosslinking amine groups.[6]

### Materials:

- Chitosan (low molecular weight)
- Zidovudine
- Acetic acid
- Light liquid paraffin
- Span 80
- Glutaraldehyde solution (25% v/v)
- Petroleum ether

- Deionized water

**Procedure:**

- Dissolve chitosan in a 2% (v/v) acetic acid solution to a final concentration of 2% (w/v).
- Disperse the drug (zidovudine) in the chitosan solution.
- In a separate beaker, prepare a dispersion medium of light liquid paraffin containing 1.5% (v/v) Span 80.
- Add the drug-polymer dispersion to the paraffin oil mixture and stir at 1500 rpm to form a water-in-oil emulsion.
- After 30 minutes of emulsification, add a specific volume of glutaraldehyde solution dropwise to the emulsion and continue stirring for 3 hours to allow for crosslinking.
- Collect the formed microspheres by filtration.
- Wash the microspheres with petroleum ether to remove the paraffin oil, followed by deionized water to remove unreacted glutaraldehyde.
- Dry the microspheres at room temperature.

## Dicarboxylic Acids as Linkers in Prodrugs and Targeted Delivery

The two carboxyl groups of dicarboxylic acids make them excellent linkers to conjugate drugs to polymers, targeting moieties, or to create prodrugs. These linkages can be designed to be stable in circulation but cleavable at the target site, for example, in the acidic tumor microenvironment.[\[8\]](#)[\[9\]](#)

## Application: pH-Sensitive Drug Conjugates

Dicarboxylic acids can be used to create pH-sensitive linkers, such as hydrazones, for conjugating drugs like doxorubicin to a polymer backbone. The drug is released preferentially in the acidic environment of endosomes and lysosomes of cancer cells.[\[10\]](#)[\[11\]](#)

### Quantitative Data:

| Polymer Backbone | Dicarboxylic Acid Linker | Drug | Drug Loading (%) | Release at pH 5.0 (24h) | Release at pH 7.4 (24h) | Reference | |---|---|---|---|---| | Poly( $\beta$ -L-malic acid) | Hydrazone (via malic acid derivative) | Doxorubicin | ~15 | >80% | <10% |[\[10\]](#)[\[11\]](#) | | Polyvinyl alcohol | Maleic acid | Olanzapine | ~20 | Not specified (focus on amorphous stability) | Not specified |[\[9\]](#) |

## Experimental Protocol: Synthesis of a Doxorubicin-Polymer Conjugate via a Hydrazone Linker

This protocol outlines the general steps for conjugating doxorubicin (DOX) to a polymer containing a dicarboxylic acid-derived hydrazide group.

### Materials:

- Polymer with pendant carboxylic acid groups (e.g., poly(L-glutamic acid))
- Hydrazine hydrate
- Doxorubicin hydrochloride
- N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
- N-Hydroxysuccinimide (NHS)
- Dimethylformamide (DMF)
- Dialysis tubing

### Procedure:

- Polymer Hydrazide Synthesis: a. Dissolve the carboxyl-containing polymer in DMF. b. Add an excess of hydrazine hydrate and stir at room temperature for 24 hours. c. Precipitate the polymer hydrazide in a non-solvent like diethyl ether. d. Wash and dry the product.
- Drug Conjugation: a. Dissolve the polymer hydrazide and doxorubicin hydrochloride in DMF. b. Add a coupling agent (e.g., DCC/NHS) to activate the carboxyl groups for amide bond

formation with the hydrazide, or directly form the hydrazone with the ketone group of DOX under acidic catalysis. c. Stir the reaction mixture in the dark at room temperature for 48 hours. d. Remove the solvent under reduced pressure. e. Purify the conjugate by dialysis against a suitable buffer (e.g., pH 7.4 PBS) to remove unreacted drug and byproducts. f. Lyophilize the purified conjugate.

## Dicarboxylic Acids in Stimuli-Responsive Drug Delivery

### Signaling Pathway: Succinate and GPR91 in Angiogenesis

Succinate, a key intermediate in the Krebs cycle, can also act as an extracellular signaling molecule by activating the G protein-coupled receptor 91 (GPR91), also known as SUCNR1. [12] This signaling pathway has been implicated in various physiological and pathological processes, including angiogenesis, which is crucial for tumor growth and tissue repair. Targeting this pathway presents a novel strategy for drug delivery. For instance, nanoparticles loaded with pro-angiogenic drugs could be targeted to tissues where succinate levels are high, or succinate itself could be delivered to promote therapeutic angiogenesis.[13][14]



[Click to download full resolution via product page](#)

Succinate-GPR91 signaling pathway.

## Dicarboxylic Acids as Excipients in Formulations

Dicarboxylic acids like succinic acid are widely used as excipients in pharmaceutical formulations.[\[15\]](#)[\[16\]](#) They can function as pH modifiers, buffering agents, and stabilizers, and can also improve the solubility and bioavailability of drugs by forming salts.[\[15\]](#)

### Application: Succinic Acid as a Buffering Agent

Succinic acid is an effective buffering agent for maintaining the pH of formulations, which is critical for the stability of many protein and small molecule drugs.[\[16\]](#)

Quantitative Data:

| Drug              | Dicarboxylic Acid Excipient | Formulation Type  | Function            | Improvement                                   | Reference            |
|-------------------|-----------------------------|-------------------|---------------------|-----------------------------------------------|----------------------|
| Fenoldopam        | Succinic Acid               | Dissolution media | pH-adjuster         | Enables simultaneous quantification with drug | <a href="#">[17]</a> |
| Griseofulvin      | Succinic Acid               | Solid dispersion  | Solubility enhancer | Increased dissolution rate                    | <a href="#">[18]</a> |
| Various Biologics | Succinic Acid               | Injectable        | Buffering agent     | Enhanced protein stability                    | <a href="#">[16]</a> |

### Experimental Protocol: Characterization of Dicarboxylic Acid-Based Formulations

Differential Scanning Calorimetry (DSC):

- Purpose: To determine the melting point, crystallinity, and potential drug-polymer interactions.

- Procedure:

- Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.
- Seal the pan and place it in the DSC instrument.
- Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
- Record the heat flow as a function of temperature.

#### Thermogravimetric Analysis (TGA):

- Purpose: To evaluate the thermal stability and composition of the formulation.

- Procedure:

- Place 5-10 mg of the sample in a TGA pan.
- Heat the sample at a controlled rate (e.g., 10°C/min) in a nitrogen or air atmosphere.
- Record the weight loss as a function of temperature.

#### X-ray Diffraction (XRD):

- Purpose: To analyze the physical state (crystalline or amorphous) of the drug within the delivery system.

- Procedure:

- Place the powdered sample on the sample holder.
- Scan the sample over a range of 2θ angles (e.g., 5° to 50°) using a monochromatic X-ray source.
- Analyze the resulting diffraction pattern for characteristic peaks of the crystalline drug.

#### Characterization Workflow:



[Click to download full resolution via product page](#)

Characterization of formulations.

## Conclusion

Dicarboxylic acids offer a versatile and powerful platform for the development of innovative drug delivery systems. Their chemical functionality allows for the creation of a wide array of carriers with tunable properties to meet specific therapeutic needs. The protocols and data presented in these application notes provide a foundation for researchers to explore and expand the use of dicarboxylic acids in advancing pharmaceutical sciences.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mixed Dicarboxylic Acids Derived from Polyethylene as a Feedstock for the Synthesis of Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] pH responsive N-succinyl chitosan/Poly (acrylamide-co-acrylic acid) hydrogels and in vitro release of 5-fluorouracil | Semantic Scholar [semanticsscholar.org]
- 5. pH responsive N-succinyl chitosan/Poly (acrylamide-co-acrylic acid) hydrogels and in vitro release of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutaraldehyde cross-linked chitosan microspheres for controlled delivery of zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pH responsive N-succinyl chitosan/Poly (acrylamide-co-acrylic acid) hydrogels and in vitro release of 5-fluorouracil | PLOS One [journals.plos.org]
- 8. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cellular Delivery of Doxorubicin via pH-Controlled Hydrazone Linkage Using Multifunctional Nano Vehicle Based on Poly( $\beta$ -L-Malic Acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular delivery of doxorubicin via pH-controlled hydrazone linkage using multifunctional nano vehicle based on poly( $\beta$ -l-malic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SUCNR1 - Wikipedia [en.wikipedia.org]
- 13. Succinate receptor GPR91 provides a direct link between high glucose levels and renin release in murine and rabbit kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nbinfo.com [nbinfo.com]
- 16. Succinic Acid Excipient Grade GMP - Pfanstiehl [pfanstiehl.com]
- 17. Simultaneous quantification of released succinic acid and a weakly basic drug compound in dissolution media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: The Use of Dicarboxylic Acids in Drug Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1204607#use-of-dicarboxylic-acids-in-drug-delivery-systems>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)